1-Oxacycloicosan-2-one
Description
1-Oxacycloicosan-2-one is a macrocyclic lactone characterized by a 20-membered ring structure containing one oxygen atom and a ketone group. Macrocyclic lactones of this class are typically synthesized via cyclization of hydroxy acids or through ring-expansion reactions. Their applications span pharmaceuticals, fragrances, and polymer chemistry due to their stability and functional group reactivity .
Properties
CAS No. |
58296-53-0 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
oxacycloicosan-2-one |
InChI |
InChI=1S/C19H36O2/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21-19/h1-18H2 |
InChI Key |
DMTIRDVFWSCBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCOC(=O)CCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacycloicosan-2-one can be synthesized through various methods, including:
Intramolecular Esterification: This method involves the cyclization of a long-chain hydroxy acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the cyclization process.
Ring-Closing Metathesis: This method uses a metathesis catalyst, such as Grubbs’ catalyst, to induce the formation of the large ring structure from a suitable diene precursor. The reaction is typically carried out under an inert atmosphere and at moderate temperatures.
Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve high yields and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve reaction efficiency and scalability.
Purification Techniques: After synthesis, the compound is typically purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacycloicosan-2-one undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Hydrolysis: Yields the corresponding hydroxy acid.
Reduction: Produces the corresponding diol.
Substitution: Forms various substituted lactones depending on the nucleophile used.
Scientific Research Applications
1-Oxacycloicosan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
1-Oxacycloicosan-2-one can be compared with other similar lactones, such as:
1-Oxacyclododecan-2-one: A smaller ring lactone with a 12-membered ring structure.
1-Oxacyclohexadecan-2-one: A medium-sized ring lactone with a 16-membered ring structure.
Uniqueness:
Ring Size: The 20-membered ring structure of this compound is relatively rare and provides unique chemical and physical properties.
Reactivity: The large ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that smaller or medium-sized lactones may not be able to achieve.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-Oxacycloicosan-2-one and related oxacyclo compounds:
Physicochemical Properties
- Ring Size and Stability: Larger macrocycles like this compound exhibit enhanced conformational flexibility compared to smaller analogs (e.g., 16- or 17-membered rings). This may reduce melting points and increase solubility in nonpolar solvents .
- Reactivity : Smaller lactones (e.g., 10-membered 1-Oxaspiro[4.5]decan-2-one) undergo faster hydrolysis due to ring strain, whereas 20-membered lactones are more resistant to degradation .
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